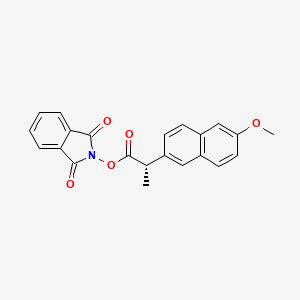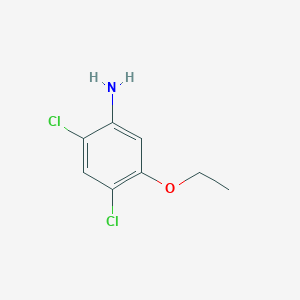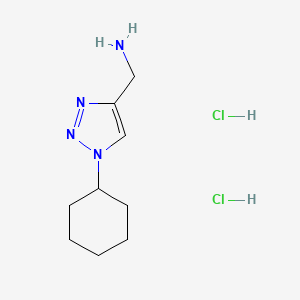![molecular formula C29H30BrN3O5 B15318280 2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}acetic acid is a complex organic compound featuring a unique structure that combines several functional groups. This compound includes an imidazole ring, a spirocyclic nonane structure, and a fluorenylmethoxycarbonyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}acetic acid involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by bromination to introduce the bromo substituent.
Synthesis of the Spirocyclic Nonane Structure: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic nonane core.
Introduction of the Fluorenylmethoxycarbonyl Group: This step typically involves the reaction of the spirocyclic intermediate with fluorenylmethoxycarbonyl chloride in the presence of a base.
Final Coupling and Acetylation: The final step involves coupling the intermediate with acetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the spirocyclic nonane structure.
Reduction: Reduction reactions can occur at the bromo substituent, converting it to a hydrogen or other functional groups.
Substitution: The bromo substituent on the imidazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the imidazole ring and spirocyclic structure.
Reduction: Reduced derivatives with hydrogen or other functional groups replacing the bromo substituent.
Substitution: A variety of substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure and fluorenylmethoxycarbonyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-bromo-1H-imidazol-2-yl)phenol: Shares the imidazole ring and bromo substituent but lacks the spirocyclic and fluorenylmethoxycarbonyl groups.
1-azaspiro[4.4]nonane-4-carboxylic acid: Contains the spirocyclic nonane structure but lacks the imidazole and fluorenylmethoxycarbonyl groups.
Uniqueness
2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C29H30BrN3O5 |
|---|---|
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
2-[[4-(4-bromo-1-methylimidazol-2-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)-1-azaspiro[4.4]nonan-4-yl]oxy]acetic acid |
InChI |
InChI=1S/C29H30BrN3O5/c1-32-16-24(30)31-26(32)29(38-18-25(34)35)14-15-33(28(29)12-6-7-13-28)27(36)37-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,16,23H,6-7,12-15,17-18H2,1H3,(H,34,35) |
Clé InChI |
ANRQIXPFYVCRTH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C2(CCN(C23CCCC3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)

![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)




![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)
